molecular formula C21H20N4O4 B2501852 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319877-96-6

1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2501852
CAS No.: 2319877-96-6
M. Wt: 392.415
InChI Key: KWXGOYXYDBSQFA-UHFFFAOYSA-N
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Description

1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is an intriguing synthetic compound belonging to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the oxadiazole ring and subsequent attachment to the tetrahydroquinazoline core. Common starting materials include 2-methoxybenzoyl hydrazide and propylamine. The reaction conditions often require the use of catalysts, such as sulfuric acid or phosphoric acid, to facilitate ring closure and ensure high yields.

Industrial Production Methods: Industrial production may involve optimization of the laboratory synthesis route to scale up the process, ensuring reproducibility and cost-efficiency. Large-scale synthesis often incorporates automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo several types of chemical reactions, including:

  • Oxidation: In the presence of strong oxidizing agents, certain functional groups within the molecule may be oxidized to form new products.

  • Reduction: Similarly, reducing agents can lead to the reduction of specific functional groups.

  • Substitution: Various substituents can be introduced onto the quinazoline or oxadiazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may employ reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction reactions often use sodium borohydride or lithium aluminum hydride.

  • Substitution reactions can be facilitated by using halides and suitable nucleophiles or electrophiles.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction might yield alcohols or amines.

  • Substitution reactions can produce a variety of derivatives with altered physicochemical properties.

Chemistry:

  • Study of reaction mechanisms and synthesis of complex molecules.

  • Development of novel heterocyclic compounds with improved properties.

Biology:

  • Investigation of biological activities, such as enzyme inhibition or receptor binding.

  • Potential use as a probe in biochemical assays.

Medicine:

  • Evaluation of therapeutic potentials, including anti-inflammatory, anticancer, or antimicrobial properties.

  • Design and development of new pharmaceuticals based on its structural framework.

Industry:

  • Application in the development of advanced materials, such as organic semiconductors or polymers.

  • Use as intermediates in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to observed effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing substrate processing.

Comparison with Similar Compounds

  • 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Properties

IUPAC Name

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N4O4/c1-3-12-24-20(26)14-8-4-6-10-16(14)25(21(24)27)13-18-22-19(23-29-18)15-9-5-7-11-17(15)28-2/h4-11,14H,3,12-13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMZJKOUKDWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4O4+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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